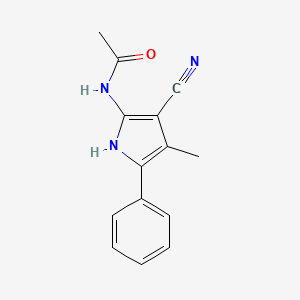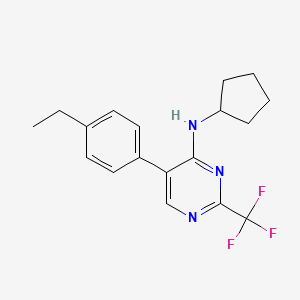![molecular formula C10H8BrN3O2S B12910551 6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione CAS No. 79108-67-1](/img/structure/B12910551.png)
6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((2-Aminophenyl)thio)-5-bromopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Aminophenyl)thio)-5-bromopyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-aminothiophenol with 5-bromopyrimidine-2,4(1H,3H)-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety and environmental controls to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-((2-Aminophenyl)thio)-5-bromopyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfur atom can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Coupling: Various biaryl compounds.
Aplicaciones Científicas De Investigación
6-((2-Aminophenyl)thio)-5-bromopyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: Serves as a building block for more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 6-((2-Aminophenyl)thio)-5-bromopyrimidine-2,4(1H,3H)-dione is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline Derivatives: These compounds also contain nitrogen atoms and have similar biological activities.
Benzimidazoles: Another class of nitrogen-containing heterocycles with diverse pharmacological properties.
Uniqueness
6-((2-Aminophenyl)thio)-5-bromopyrimidine-2,4(1H,3H)-dione is unique due to the presence of both sulfur and bromine atoms, which can impart distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
79108-67-1 |
|---|---|
Fórmula molecular |
C10H8BrN3O2S |
Peso molecular |
314.16 g/mol |
Nombre IUPAC |
6-(2-aminophenyl)sulfanyl-5-bromo-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H8BrN3O2S/c11-7-8(15)13-10(16)14-9(7)17-6-4-2-1-3-5(6)12/h1-4H,12H2,(H2,13,14,15,16) |
Clave InChI |
FDRWECOZDBWIOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)SC2=C(C(=O)NC(=O)N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline](/img/structure/B12910501.png)
![1-(2-Hydroxypropyl)-1-[(5-nitro-2-furyl)methylideneamino]urea](/img/structure/B12910503.png)
![3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one](/img/structure/B12910504.png)
![2-[(2,6-Diphenylpyrimidin-4-yl)oxy]-N,N-dimethylethan-1-amine](/img/structure/B12910505.png)

![{4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide](/img/structure/B12910518.png)

